3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline
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Overview
Description
3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline is an organic compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a methoxy group attached to the benzene ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with a suitable thiazolidine precursor. One common method involves the use of 2-mercaptoacetic acid and formaldehyde to form the thiazolidine ring, followed by oxidation to introduce the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline exerts its effects involves interactions with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Dioxido-1,2-thiazolidin-2-yl)phenol
- N-[3-(1,1-Dioxido-1,2-thiazolidin-2-yl)phenyl]-2-thiophenesulfonamide
- (1,1-Dioxido-1,2-thiazolidin-2-yl)(2-methyl-3-furyl)methanone
Uniqueness
3-(1,1-Dioxido-1,2-thiazolidin-2-yl)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-15-10-4-3-8(11)7-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFKUTSKOLJLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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